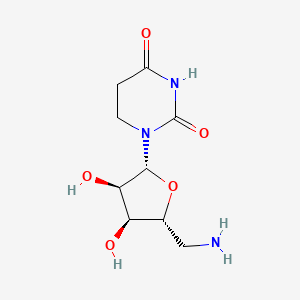
Uridine, 5'-amino-5'-deoxy-5,6-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 5’-amino-5’-deoxy-5,6-dihydro- is a modified nucleoside derived from uridine. This compound is characterized by the presence of an amino group at the 5’ position and the reduction of the 5,6-double bond in the uridine molecule. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the active ester method, which involves the use of N-t-butoxycarbonyl-glycyl, N-t-butoxycarbonyl-L-phenylalanyl, and N-benzyloxycarbonyl-L-phenylalanyl derivatives . The transformations of 5’-benzamido-5’-deoxy-2’,5’-dimethylsulphonyloxy-derivatives of uridine and 5,6-dihydrouridine in refluxing water are also employed .
Industrial Production Methods
Industrial production methods for Uridine, 5’-amino-5’-deoxy-5,6-dihydro- are not well-documented in the literature. the principles of large-scale nucleoside synthesis, such as the use of protective groups and selective deprotection, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 5’-amino-5’-deoxy-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Further reduction can modify the uridine structure.
Substitution: The amino group at the 5’ position can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of Uridine, 5’-amino-5’-deoxy-5,6-dihydro- include:
Potassium phthalimide: Used in dioxan for selective transformations.
Aqueous sodium hydroxide: Employed for generating epoxy derivatives.
Major Products
Major products formed from these reactions include:
Wissenschaftliche Forschungsanwendungen
Uridine, 5’-amino-5’-deoxy-5,6-dihydro- has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex nucleoside analogs.
- Biology : Studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
- Medicine : Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
- Industry : Utilized in the development of nucleoside-based pharmaceuticals and biochemical research tools.
Wirkmechanismus
The mechanism of action of Uridine, 5’-amino-5’-deoxy-5,6-dihydro- involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The reduction of the 5,6-double bond and the presence of the amino group at the 5’ position can influence the compound’s interactions with enzymes and other molecular targets, potentially leading to alterations in nucleic acid stability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Iodo-2’-deoxyuridine : A halogenated pyrimidine nucleoside with antiviral properties .
- 5-Fluorouridine : A fluorinated nucleoside analog used in cancer therapy .
- 2’-Amino-2’-deoxy-β-D-arabino-5-methyl uridine : A nucleoside analog with anticancer activity .
Uniqueness
Uridine, 5’-amino-5’-deoxy-5,6-dihydro- is unique due to its specific modifications, which confer distinct chemical and biological properties. The presence of the amino group at the 5’ position and the reduction of the 5,6-double bond differentiate it from other nucleoside analogs, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
183617-36-9 |
|---|---|
Molekularformel |
C9H15N3O5 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H15N3O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h4,6-8,14-15H,1-3,10H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
IYVFIRVWUSKDCK-XVFCMESISA-N |
Isomerische SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B14259088.png)
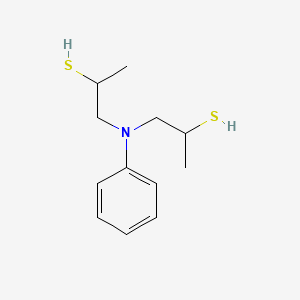
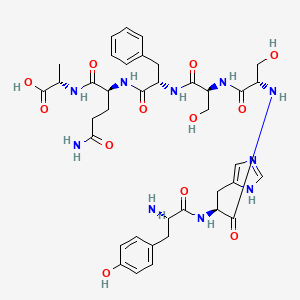
![N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea](/img/structure/B14259108.png)
![(2S)-2-[[3-[[(3S,3aS,6aR)-2-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[5-(2H-tetrazol-5-yl)pentanoylamino]butanoyl]amino]butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carbonyl]amino]-2-oxohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14259116.png)
![2,2'-[1,4-Phenylenebis(methyleneselanyl)]dipyridine](/img/structure/B14259120.png)

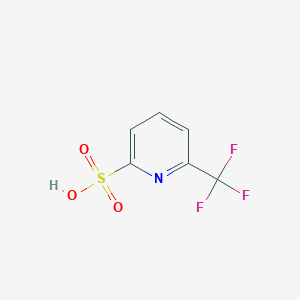

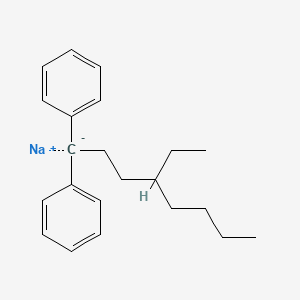
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene)](/img/structure/B14259145.png)
![1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione](/img/structure/B14259152.png)


